Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride
Description
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride (CAS: 1782229-96-2, Molecular Formula: C₇H₅ClN₂O₂S) is a heterocyclic sulfonyl chloride derivative characterized by a fused pyrazole and pyridine ring system. This compound serves as a key intermediate in medicinal and materials chemistry, enabling the synthesis of sulfonamides, sulfonate esters, and other derivatives through nucleophilic substitution reactions . Its reactivity stems from the electron-withdrawing sulfonyl chloride group, which enhances electrophilicity at the sulfur center, facilitating reactions with amines, alcohols, or thiols.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOEMSKUHJZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782229-96-2 | |
| Record name | pyrazolo[1,5-a]pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Method Using Pyridine-3-sulfonic Acid and Phosphorus Pentachloride
Overview:
This classical approach involves reacting pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) to directly produce the corresponding sulfonyl chloride. The key parameters include the choice of solvent and reaction temperature, which significantly influence yield and purity.
- Reagents: Pyridine-3-sulfonic acid, phosphorus pentachloride
- Solvent: Typically chlorobenzene or trifluoromethylbenzene, as these solvents stabilize the reaction intermediates and improve conversion efficiency (see patent US9932322B2).
- Reaction Conditions:
- The mixture is heated under reflux, generally at temperatures around 130–150°C.
- The reaction proceeds for 4–8 hours, ensuring complete conversion.
- Work-up: The excess PCl₅ is quenched with ice-cold water, followed by extraction and purification.
- High conversion rate
- Well-established protocol with predictable outcomes
- Handling of phosphorus pentachloride requires caution due to its corrosiveness and release of HCl fumes.
Solvent-Free Reaction with Phosphorus Pentachloride
Overview:
An alternative to the solvent-based method involves direct reaction of pyridine-3-sulfonic acid with phosphorus pentachloride, eliminating the need for solvents like chlorobenzene. This method enhances reaction efficiency and reduces environmental impact.
- Reagents: Pyridine-3-sulfonic acid, phosphorus pentachloride
- Reaction Conditions:
- The mixture is heated directly at elevated temperatures (around 150°C) under inert atmosphere.
- The reaction time varies from 2 to 6 hours, monitored by TLC or NMR.
- Work-up: Similar to the solvent method, with quenching and extraction steps.
- Reduced solvent waste
- Increased reaction rate
- Requires careful control of temperature to prevent decomposition.
Conversion of Pyridine-3-sulfonyl Chloride to Derivatives
Post-synthesis modifications involve reacting the pyridine-3-sulfonyl chloride with amines or other nucleophiles to generate sulfonamide derivatives, which are precursors for further heterocyclic synthesis.
- Typically conducted at room temperature or mild heating in inert solvents like dichloromethane or acetonitrile.
- Use of bases such as triethylamine to neutralize HCl formed during the reaction.
Innovations in the Production Process
Recent research emphasizes reaction conditions that improve yield and safety:
Summary of Key Research Findings
- Choice of solvent significantly impacts the efficiency and safety of the synthesis. Chlorobenzene and trifluoromethylbenzene are preferred for their stability and inertness.
- Reaction temperature around 130–150°C is optimal for complete conversion without decomposition.
- Reaction time varies from 2 to 8 hours depending on the method, with solvent-free reactions generally being faster.
- Post-reaction purification involves standard extraction, washing, and chromatography to isolate high-purity sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in [3 + 2]-cycloaddition reactions, forming fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as potassium carbonate (K₂CO₃) and nucleophiles like amines and alcohols. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting enzymes such as phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in the synthesis of molecules that can modulate biological pathways, providing insights into cellular processes.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the catalytic subunit of the enzyme, preventing the phosphorylation of phosphatidylinositol diphosphate (PIP2) to phosphatidylinositol triphosphate (PIP3). This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- Core Heterocycle : Replacing pyridine with pyrimidine (as in 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity, which is critical for kinase inhibition .
- Functional Group : Sulfonyl chlorides exhibit higher reactivity than sulfonamides or sulfonate esters, making them preferred for rapid derivatization. Carbonyl chlorides (e.g., 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carbonyl chloride) are more reactive toward nucleophiles like amines but less stable under humid conditions .
Key Observations :
- This compound is typically synthesized via sulfonation followed by chlorination, while pyridazine sulfonates are prepared via direct sulfonyl chloride coupling under mild conditions .
- One-pot tandem reactions (e.g., α,β-unsaturated ester condensation) offer efficient routes to pyrazolo[1,5-a]pyridine cores but require post-functionalization to introduce sulfonyl groups .
Reactivity and Stability
- Sulfonyl Chlorides : Highly reactive toward nucleophiles (e.g., amines in ), but moisture-sensitive, requiring anhydrous conditions .
- Sulfonamides : More stable than sulfonyl chlorides; 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide exhibits prolonged shelf life and is preferred for in vivo studies .
- Carbonyl Chlorides : React rapidly with alcohols or amines but are prone to hydrolysis, limiting their utility in aqueous environments .
Table 3: Application-Specific Comparisons
Key Observations :
- Pyrazolo[1,5-a]pyridine sulfonyl derivatives are prominent in kinase inhibitor development due to their planar aromatic systems, which enhance DNA intercalation or ATP-binding pocket interactions .
- Pyridazine sulfonates show broader industrial applications but lesser biological potency compared to pyrazolo-fused analogs .
Biological Activity
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its structural versatility and potential biological activities. This compound features a bicyclic structure, combining a pyrazole and pyridine ring with a sulfonyl chloride group at the 3-position, making it a reactive intermediate for various synthetic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNOS
- Molecular Weight : 216.67 g/mol
-
Structure :
The sulfonyl chloride group enhances the compound's reactivity, allowing for further functionalization to develop derivatives with specific biological activities.
Anticancer Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. These compounds have been studied primarily as inhibitors of phosphoinositide 3-kinases (PI3K), which play critical roles in cell growth and survival pathways. The overexpression or mutation of PI3K is frequently associated with various cancers, making it a prime target for drug development.
Key Findings:
- Compounds derived from pyrazolo[1,5-a]pyridine showed varying degrees of selectivity against different PI3K isoforms, such as p110α and p110δ.
- Some derivatives demonstrated pan-PI3K inhibition, indicating their potential as broad-spectrum anticancer agents .
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds synthesized from this scaffold have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Study:
- A series of pyrazole derivatives exhibited COX-2 inhibitory activity with IC values ranging from 0.02 to 0.04 μM, significantly outperforming standard anti-inflammatory drugs like diclofenac .
| Compound | COX-2 IC (μM) | Comparison Standard |
|---|---|---|
| Compound A | 0.02 | Diclofenac (0.054) |
| Compound B | 0.04 | Celecoxib (0.15) |
Enzymatic Inhibition
Pyrazolo[1,5-a]pyridine derivatives have also been explored as enzyme inhibitors targeting various pathways implicated in disease processes. For example:
- Inhibitors targeting DDX3X helicase and Pan-JAK kinase have shown promise in therapeutic applications .
Bioimaging Applications
Due to their unique photophysical properties, certain pyrazolo[1,5-a]pyridine derivatives are being investigated for use as biomarkers in fluorescence imaging, particularly for distinguishing cancerous cells from normal cells .
Synthesis and Functionalization
The synthesis of this compound typically involves several chemical transformations that enhance its structural diversity and biological activity:
- Synthesis Pathways : Various synthetic routes have been developed to create diverse derivatives.
- Functionalization : The sulfonyl chloride group allows for the introduction of different functional groups, which can modulate biological activity.
Example Synthesis Route:
A common method includes the reaction of substituted pyrazoles with chlorosulfonic acid followed by subsequent reactions to introduce additional functional groups.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyridine-3-sulfonyl chloride?
this compound is typically synthesized via sequential functionalization of the pyrazolo[1,5-a]pyridine scaffold. A standard approach involves:
- Conversion of pyrazolo[1,5-a]pyridine-3-carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
- Subsequent sulfonylation via reaction with sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions .
- Purification via recrystallization or column chromatography, with yields dependent on reaction temperature and stoichiometric ratios of reagents .
Q. How can researchers characterize the purity and stability of this compound?
Key methods include:
- HPLC-UV/MS : To assess purity and detect hydrolyzed byproducts (e.g., sulfonic acid derivatives).
- NMR spectroscopy : H and C NMR to confirm structural integrity, with attention to deshielded protons near the sulfonyl chloride group.
- Thermogravimetric analysis (TGA) : To evaluate thermal stability, as the compound may decompose above 100°C .
- Storage recommendations: Keep under inert gas (N₂/Ar) at –20°C to minimize hydrolysis .
Q. What are the primary applications of this compound in medicinal chemistry?
The sulfonyl chloride moiety serves as a reactive handle for:
- Amide/peptide coupling : Reacting with amines to generate sulfonamide derivatives, which are evaluated for kinase inhibition (e.g., EphB3, CHK1) .
- Proteolysis-targeting chimeras (PROTACs) : As a linker for E3 ligase recruitment in targeted protein degradation studies .
Advanced Research Questions
Q. How can researchers optimize the introduction of the sulfonyl chloride group while minimizing side reactions?
Challenges include competing hydrolysis and over-sulfonylation. Strategies involve:
- Low-temperature reactions (–10°C to 0°C) in anhydrous solvents (e.g., dichloromethane or THF).
- Controlled stoichiometry : Use 1.2–1.5 equivalents of chlorosulfonic acid to avoid polysubstitution .
- In situ monitoring : Employ FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of sulfonyl chloride (~1370 cm⁻¹) .
Q. What analytical methods resolve contradictions in structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine derivatives?
Discrepancies in biological activity often arise from:
- Regioisomeric impurities : Use 2D NMR (e.g., NOESY) or X-ray crystallography to confirm substitution patterns .
- Metabolic instability : Combine in vitro microsomal assays with LC-MS to identify labile groups (e.g., sulfonamide cleavage) .
- Example: Pyrazolo[1,5-a]pyrimidines with 3-hydroxyphenyl groups showed enhanced B-Raf inhibition, while phenylsulfonyl analogs exhibited superior analgesic activity .
Q. How does the electronic nature of substituents affect the reactivity of this compound?
Electron-withdrawing groups (e.g., –NO₂, –CF₃) at the pyridine ring increase electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity but improve solubility. Computational studies (DFT) can predict Hammett σ values to guide substituent selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
